molecular formula C9H9F2NO B3001565 6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1267701-99-4

6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B3001565
CAS No.: 1267701-99-4
M. Wt: 185.174
InChI Key: GNRZBWDGLUNUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound characterized by the presence of fluorine atoms at the 6th and 7th positions, a methyl group at the 2nd position, and a benzoxazine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the nucleophilic substitution of chlorine in various chloropyrimidines with a fragment of racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine . The reaction conditions often include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of a leaving group (e.g., chlorine) with a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details are not extensively documented.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include chloropyrimidines and nucleophiles such as amines or alcohols.

    Oxidation and Reduction: Typical reagents for oxidation might include oxidizing agents like potassium permanganate, while reducing agents could include sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with chloropyrimidines yield pyrimidine conjugates containing the benzoxazine fragment .

Scientific Research Applications

6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets such as viral proteins. For instance, its antiviral activity is attributed to its ability to inhibit the replication of viruses like HSV-1 and influenza A by interfering with viral protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to the specific positioning of its fluorine atoms and the presence of a methyl group at the 2nd position

Properties

IUPAC Name

6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c1-5-4-12-8-2-6(10)7(11)3-9(8)13-5/h2-3,5,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRZBWDGLUNUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC(=C(C=C2O1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.